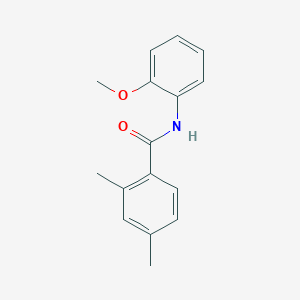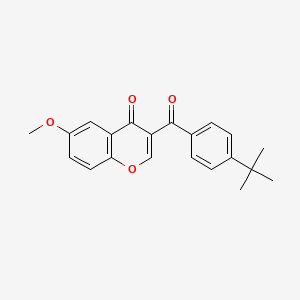![molecular formula C16H18N2O3S B5719736 N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide](/img/structure/B5719736.png)
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide selectively inhibits the activity of COX-2, which is primarily induced in response to inflammatory stimuli. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2 activity, N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide reduces the production of prostaglandins, leading to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide has been shown to have anti-inflammatory and analgesic effects in preclinical studies. It has also been found to inhibit the growth of various cancer cell lines. N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide has been shown to have fewer gastrointestinal side effects compared to traditional NSAIDs, which also inhibit COX-1, an enzyme involved in the production of prostaglandins that protect the stomach lining.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide is a useful tool for studying the role of COX-2 in inflammation and pain. It has been used in various animal models of inflammation and pain to investigate the underlying mechanisms and potential therapeutic applications. However, N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide has limitations in terms of its selectivity for COX-2 inhibition, as it has been found to inhibit other enzymes as well.
Direcciones Futuras
There are several future directions for the study of N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide. One area of research is the development of more selective COX-2 inhibitors that have fewer side effects. Another area of research is the investigation of the potential therapeutic applications of N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide in cancer treatment, as it has been found to inhibit the growth of various cancer cell lines. Additionally, the role of COX-2 in other diseases, such as Alzheimer's disease and cardiovascular disease, could be investigated using N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide as a tool.
Métodos De Síntesis
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide is synthesized by a multi-step process involving the reaction of 2-chlorobenzophenone with methylsulfonyl chloride, followed by the reaction with methylamine and phenylacetic acid. The final product is obtained after purification and crystallization.
Aplicaciones Científicas De Investigación
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in preclinical studies.
Propiedades
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-18(22(2,20)21)15-10-6-9-14(12-15)17-16(19)11-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYHMWLOKBEZIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719664.png)
![2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide](/img/structure/B5719666.png)
![ethyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5719679.png)
![methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5719689.png)
![4-methyl-3-(4-nitrophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5719690.png)


![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5719718.png)

![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5719725.png)
